Aqueous Solubility Advantage: >1 LogSW Unit Improvement Over the 4-Methoxybenzoyl Analog
The target compound (4-hydroxybenzoyl) exhibits predicted aqueous solubility (LogSW = −3.79) that is approximately 1.2 log units higher than the direct 4-methoxybenzoyl comparator (LogSW = −4.97), representing more than an order-of-magnitude solubility improvement . In practical terms, at the same administered concentration, the target compound is expected to remain in solution more readily, reducing the requirement for co-solvents or complex formulation vehicles during in-vitro and in-vivo studies.
| Evidence Dimension | Predicted aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogSW = −3.79 |
| Comparator Or Baseline | 2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol; LogSW = −4.97 |
| Quantified Difference | ΔLogSW = +1.18 (higher solubility for target) |
| Conditions | In silico prediction, Hit2Lead ChemBridge database; consistent methodology for both compounds |
Why This Matters
Procurement of the 4-hydroxybenzoyl derivative over the 4-methoxybenzoyl analog directly reduces formulation complexity and the risk of precipitation in dose–response and PK studies, which can compromise assay reproducibility.
